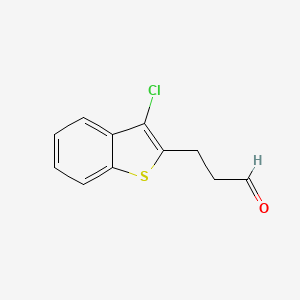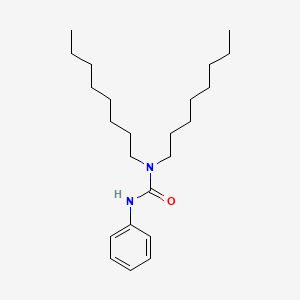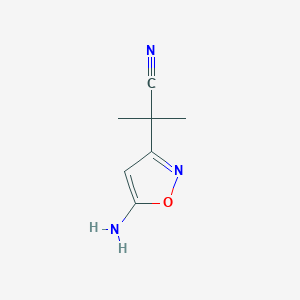
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile
描述
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile typically involves a series of reactions starting from readily available precursors. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with suitable dipolarophiles . This reaction is often catalyzed by metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors can help scale up the production process while maintaining consistent quality.
化学反应分析
Types of Reactions
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce primary amines, and substitution reactions can result in a variety of substituted isoxazole derivatives .
科学研究应用
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile has several applications in scientific research:
作用机制
The mechanism of action of 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile include other isoxazole derivatives, such as:
- 3-Amino-5-methylisoxazole
- 5-Amino-3-methylisoxazole-4-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can impart unique biological activities and chemical reactivity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
属性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C7H9N3O/c1-7(2,4-8)5-3-6(9)11-10-5/h3H,9H2,1-2H3 |
InChI 键 |
LDHICMFANRUQBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=NOC(=C1)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
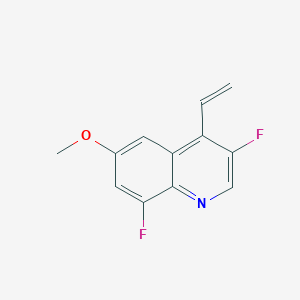
![2-[(2-Cyanoethyl)phenylamino]ethyl ethylcarbamate](/img/structure/B8648949.png)
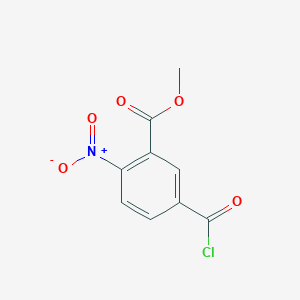
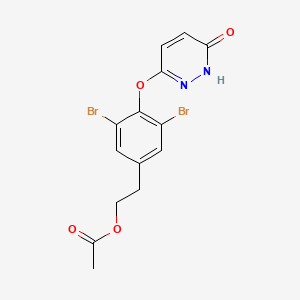
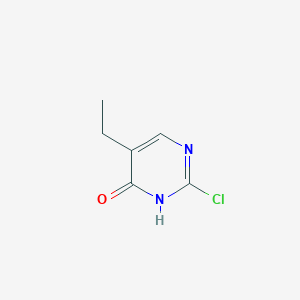
![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)
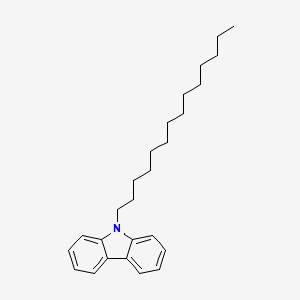

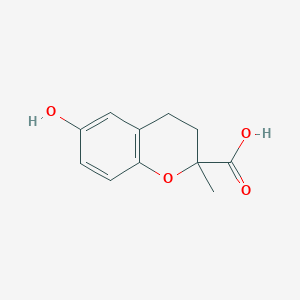
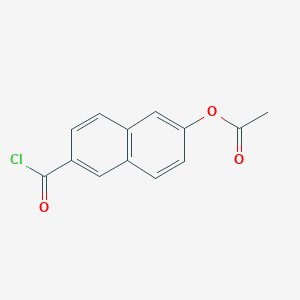
![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B8649006.png)
![5-[4-(Dimethylamino)benzoyl]-4-methyl-1,3-thiazol-2(3H)-one](/img/structure/B8649014.png)
